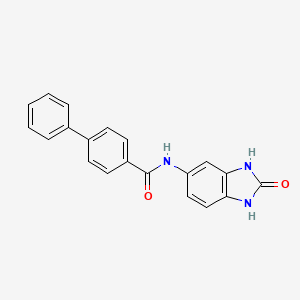![molecular formula C17H25NO2 B4402799 N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4402799.png)
N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide, also known as DPCPX, is a selective antagonist for adenosine A1 receptors. This compound has been widely used in scientific research due to its potential applications in the field of pharmacology and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Structural Analysis : N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide and its derivatives have been synthesized and characterized. These compounds have been studied using methods like IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction, revealing details about their molecular structure and properties. Such research is fundamental for understanding the chemical and physical characteristics of these compounds (Özer et al., 2009).
Chemical Synthesis and Reactions
- Efficient Synthesis Protocols : Research on efficient synthesis methods for related compounds, such as N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, has been conducted. These studies contribute to the development of novel pharmaceuticals and highlight the versatility of these compounds in chemical synthesis (Yermolayev et al., 2008).
Application in Radiosensitizers and Cytotoxins
- Radiosensitizers and Cytotoxins : Research has explored the use of nitrothiophene-5-carboxamides derivatives, similar in structure to this compound, as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in enhancing the effectiveness of radiotherapy in cancer treatment (Threadgill et al., 1991).
Antitumor and Anticonvulsant Activity
- Antitumor Properties : Certain derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share structural similarities with this compound, have been investigated for their antitumor activities. These compounds demonstrate significant in vivo antitumor activity, especially against solid tumors (Denny et al., 1987).
- Anticonvulsant Activity : Research has been conducted on xylenoxyaminoalcohol derivatives, which include compounds related to this compound, for their anticonvulsant activity. The studies focus on the structural influence of these compounds and their pharmacological action (Nitek et al., 2022).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-10-14(2)12-16(11-13)20-9-8-18-17(19)15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABBQDQCRPRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-(3-nitrophenoxy)ethoxy]quinoline](/img/structure/B4402723.png)
![4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4402727.png)
![1-{3-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4402729.png)
![N-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4402733.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4402736.png)
![1-{3-[3-(3,5-dimethylpiperidin-1-yl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402744.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B4402750.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B4402773.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4402777.png)
![(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4402785.png)
![1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
![N-[1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4402801.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
